molecular formula C10H18 B14331355 6-Ethylspiro[2.5]octane CAS No. 105786-53-6

6-Ethylspiro[2.5]octane

Cat. No.: B14331355
CAS No.: 105786-53-6
M. Wt: 138.25 g/mol
InChI Key: PNSADXNZUWCLQX-UHFFFAOYSA-N
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Description

6-Ethylspiro[25]octane is an organic compound characterized by a spirocyclic structure, where two rings are connected by a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylspiro[2.5]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane with 2-cyclopenten-1-one in acetonitrile at 60°C for 12 hours . This reaction forms the spirocyclic core, which can then be further modified to introduce the ethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethylspiro[2.5]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkanes.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst under high pressure.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated spiroalkanes.

Scientific Research Applications

6-Ethylspiro[2.5]octane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Ethylspiro[2.5]octane involves its interaction with molecular targets and pathways. For example, it can undergo hydroxylation by cytochrome P450 enzymes, leading to the formation of radical intermediates . These intermediates can then participate in various biochemical reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane: The parent compound without the ethyl group.

    Oxaspiro[2.5]octane: A derivative with an oxygen atom in the spirocyclic structure.

    Spirocyclic oxindoles: Compounds with a spirocyclic structure and an indole moiety.

Uniqueness

6-Ethylspiro[25]octane is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

105786-53-6

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

6-ethylspiro[2.5]octane

InChI

InChI=1S/C10H18/c1-2-9-3-5-10(6-4-9)7-8-10/h9H,2-8H2,1H3

InChI Key

PNSADXNZUWCLQX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)CC2

Origin of Product

United States

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